molecular formula C27H22F5NO4 B557483 Fmoc-Leu-OPfp CAS No. 86060-88-0

Fmoc-Leu-OPfp

Cat. No.: B557483
CAS No.: 86060-88-0
M. Wt: 519.5 g/mol
InChI Key: NTQJCLLWLHKJLU-IBGZPJMESA-N
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Description

Fmoc-L-leucine pentafluorophenyl ester: is a derivative of leucine, an essential amino acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis technique. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group of leucine during the synthesis process .

Mechanism of Action

Target of Action

Fmoc-Leu-OPfp, also known as N-α-Fmoc-L-leucine pentafluorophenyl ester, is primarily used in the field of peptide synthesis . Its primary targets are amino acids that are being linked together to form peptides. The role of this compound is to protect the amino group during the peptide bond formation process .

Mode of Action

This compound acts as a protecting group for the amino group in an amino acid during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This protection prevents unwanted side reactions from occurring during the peptide bond formation process .

Biochemical Pathways

The primary biochemical pathway involved with this compound is the solid-phase peptide synthesis (SPPS). In this process, the Fmoc group is added to the amino group of an amino acid, allowing for the controlled addition of other amino acids to form a peptide chain . The Fmoc group is then removed, typically using a base like piperidine, to allow for the next amino acid to be added .

Pharmacokinetics

It is soluble in dimethylformamide (DMF), which is commonly used in peptide synthesis .

Result of Action

The result of this compound’s action is the formation of peptide bonds while preventing side reactions. This leads to the successful synthesis of the desired peptide. The use of this compound allows for the synthesis of peptides with a high degree of control and precision .

Action Environment

The action of this compound is influenced by several environmental factors. The temperature and pH of the reaction environment can affect the efficiency of the Fmoc protection and deprotection processes . Additionally, the choice of solvent can impact the solubility of this compound and the overall success of the peptide synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-Leu-OPfp plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions involves the formation of peptide bonds, which are fundamental to the structure and function of proteins .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins, which are essential for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in peptide synthesis. It forms peptide bonds through a reaction with amines, facilitated by the Fmoc group . This process can involve binding interactions with biomolecules, enzyme activation, and changes in gene expression related to protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been noted for its high thermal stability, even at low minimum hydrogelation concentration

Dosage Effects in Animal Models

As it is primarily used in peptide synthesis, its direct application in animal models is limited .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis It interacts with enzymes that facilitate the formation of peptide bonds

Transport and Distribution

The transport and distribution of this compound within cells and tissues are related to its role in peptide synthesis

Subcellular Localization

As it is used in peptide synthesis, it is likely to be found wherever protein synthesis occurs, such as in the cytoplasm and on the rough endoplasmic reticulum

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-leucine pentafluorophenyl ester typically involves the reaction of Fmoc-L-leucine with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of Fmoc-L-leucine pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-leucine pentafluorophenyl ester primarily undergoes substitution reactions. The Fmoc group can be removed under basic conditions using reagents such as piperidine, diethylamine, or morpholine. This deprotection step is crucial in peptide synthesis to expose the amino group for further coupling reactions .

Common Reagents and Conditions:

Major Products Formed: The major product formed from the deprotection of Fmoc-L-leucine pentafluorophenyl ester is Fmoc-L-leucine, which can then be further reacted to form peptides or other derivatives .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F5NO4/c1-13(2)11-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,33,35)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQJCLLWLHKJLU-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544409
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86060-88-0
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-L-leucin pentafluorphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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